molecular formula C19H15N3 B020181 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine CAS No. 19818-44-1

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine

Cat. No. B020181
CAS RN: 19818-44-1
M. Wt: 285.3 g/mol
InChI Key: QRTIVTJLSSIFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine (DPBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. DPBT is a versatile molecule that exhibits unique properties, making it suitable for various research applications. In

Mechanism Of Action

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's mechanism of action is not well understood, but it is believed to act as a hole-transporting material in OFETs and OSCs. 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's unique structure allows it to form strong intermolecular interactions, which facilitates efficient charge transport. In OLEDs, 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine is believed to act as an emitter, producing light through the recombination of electrons and holes.

Biochemical And Physiological Effects

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine exhibits low toxicity and is relatively stable under physiological conditions. 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine has also been shown to exhibit good biocompatibility, making it a potential candidate for use in medical applications.

Advantages And Limitations For Lab Experiments

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's unique properties make it an attractive candidate for use in various lab experiments. 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine exhibits excellent solubility in organic solvents, making it easy to handle and process. 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine is also relatively stable under normal lab conditions, making it suitable for long-term experiments. However, 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's high cost and limited availability can be a significant limitation for some research applications.

Future Directions

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's unique properties and diverse range of applications make it an exciting candidate for future research. Some possible future directions for 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine research include:
1. Developing new synthesis methods for 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine that are more cost-effective and scalable.
2. Studying 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's mechanism of action in more detail to gain a better understanding of its electronic properties.
3. Exploring the use of 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine in other organic electronic devices, such as organic memory devices and organic electrochemical transistors.
4. Investigating the potential use of 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine in medical applications, such as drug delivery and tissue engineering.
5. Developing new methods for functionalizing 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine to enhance its properties and expand its range of applications.
In conclusion, 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine is a versatile molecule that exhibits unique properties and has a diverse range of applications. 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine's excellent electron-transporting properties make it a suitable candidate for use in various organic electronic devices, while its low toxicity and good biocompatibility make it a potential candidate for use in medical applications. Future research on 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine will undoubtedly lead to new discoveries and applications, making it an exciting area of study for scientists and researchers.

Synthesis Methods

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine can be synthesized using a variety of methods, including the reduction of 1,3-diphenyl-1,2,4-triazole-5-thione and the condensation of o-phenylenediamine with benzophenone. However, the most common method of synthesizing 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine is through the reaction of o-phenylenediamine with benzophenone in the presence of phosphorus oxychloride. This method yields 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine in high purity and is relatively straightforward.

Scientific Research Applications

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine has been extensively studied for its various scientific research applications. One of the most significant applications of 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine is in the field of organic electronics. 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine exhibits excellent electron-transporting properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). 1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine has also been used in the development of organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.

properties

CAS RN

19818-44-1

Product Name

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1,3-diphenyl-2H-1,2,4-benzotriazine

InChI

InChI=1S/C19H15N3/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)22(21-19)16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

QRTIVTJLSSIFBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(N2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(N2)C4=CC=CC=C4

synonyms

1,4-Dihydro-1,3-diphenyl-1,2,4-benzotriazine

Origin of Product

United States

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